4-Chloropyrido[3,4-d]pyrimidine
Overview
Description
4-Chloropyrido[3,4-d]pyrimidine is a chemical compound with a molecular weight of 165.58 . It is used as a reactant in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines with cytokinin activity .
Synthesis Analysis
Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Molecular Structure Analysis
The molecular structure of 4-Chloropyrido[3,4-d]pyrimidine is represented by the linear formula C7H4ClN3 . The InChI code for this compound is 1S/C7H4ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h1-4H .Chemical Reactions Analysis
4-Chloropyrido[3,4-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions . It is used in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines with cytokinin activity .Physical And Chemical Properties Analysis
4-Chloropyrido[3,4-d]pyrimidine is a solid substance .Scientific Research Applications
Chemokine Receptor Antagonism
Upregulated CXCR2 signaling is associated with inflammatory, autoimmune, and neurodegenerative diseases, as well as cancer. Researchers have explored 4-Chloropyrido[3,4-d]pyrimidine as a promising antagonist of the human chemokine receptor CXCR2. A specific analog demonstrated potent antagonistic activity, making it a potential therapeutic strategy for these disorders .
PI3K Inhibition
The pyrido[4,3-d]pyrimidine skeleton, which includes 4-Chloropyrido[3,4-d]pyrimidine , has been studied for its biological activities. Some derivatives exhibit PI3K inhibition, a crucial pathway involved in cell growth, survival, and metabolism. Researchers have designed compounds based on the lead compound LY294002, aiming to enhance PI3K inhibition .
Tyrosine Kinase Inhibition
Certain pyrido[4,3-d]pyrimidine derivatives, including 4-Chloropyrido[3,4-d]pyrimidine , possess tyrosine kinase inhibitory properties. Tyrosine kinases play essential roles in cell signaling and regulation. Investigating these derivatives may lead to novel therapeutic agents for various diseases .
PDE-4 Inhibition
Phosphodiesterase-4 (PDE-4) inhibitors have potential in treating inflammatory conditions. Some pyrido[4,3-d]pyrimidine derivatives exhibit PDE-4 inhibition. Further research on 4-Chloropyrido[3,4-d]pyrimidine and related compounds could uncover their efficacy in modulating inflammatory responses .
Antitubercular Activity
Exploration of 4-aminopyrrolo[2,3-d]pyrimidine analogs revealed antitubercular properties. While not directly related to 4-Chloropyrido[3,4-d]pyrimidine , this highlights the broader potential of pyrimidine-based compounds in combating infectious diseases .
Mechanism of Action
Target of Action
4-Chloropyrido[3,4-d]pyrimidine has been identified as a promising antagonist of the human chemokine receptor CXCR2 . The CXCR2 receptor plays a crucial role in the immune response, primarily in the recruitment of neutrophils to the site of inflammation .
Mode of Action
The compound interacts with the CXCR2 receptor, inhibiting its signaling . This antagonistic action on the CXCR2 receptor can potentially modulate the immune response, particularly in conditions where CXCR2 signaling is upregulated, such as in various inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer .
Biochemical Pathways
The primary biochemical pathway affected by 4-Chloropyrido[3,4-d]pyrimidine is the CXCL8-CXCR2 axis, which is essential for the recruitment of neutrophils to the site of inflammation . By antagonizing the CXCR2 receptor, the compound can potentially disrupt this pathway, altering the immune response.
Result of Action
The antagonistic action of 4-Chloropyrido[3,4-d]pyrimidine on the CXCR2 receptor can result in the modulation of the immune response. This could potentially lead to therapeutic effects in conditions characterized by upregulated CXCR2 signaling, such as various inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer .
Safety and Hazards
Future Directions
Future research could focus on exploring the structure–activity relationship (SAR) and improving the antagonistic potency of pyrido[3,4-d]pyrimidine via systematic structural modifications of the substitution pattern . Additionally, further studies could be conducted to determine its mechanism of action and potential targets .
properties
IUPAC Name |
4-chloropyrido[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTHPAHJCQLABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483456 | |
Record name | 4-Chloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrido[3,4-d]pyrimidine | |
CAS RN |
51752-67-1 | |
Record name | 4-Chloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloropyrido[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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